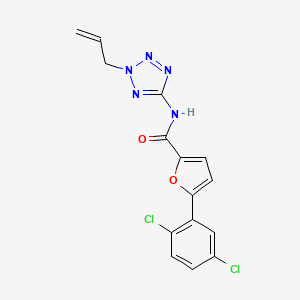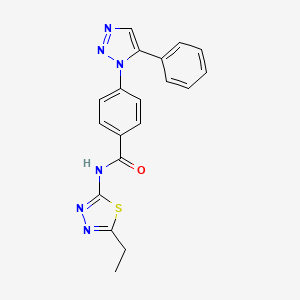![molecular formula C17H20N2O5S B4629674 {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B4629674.png)
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE
Overview
Description
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a methoxyphenyl group, a sulfonyl group, a piperazine ring, and a furan ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of 4-[(4-methoxyphenyl)sulfonyl]piperazine: The sulfonyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Coupling with 5-methyl-2-furylmethanone: The final step involves coupling the intermediate with 5-methyl-2-furylmethanone using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzenesulfonyl derivatives.
Reduction: Formation of 4-(methylthio)phenyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE: Lacks the furan ring, making it less versatile in certain applications.
5-METHYL-2-FURYL)METHANONE: Lacks the piperazine and sulfonyl groups, limiting its biological activity.
4-METHOXYPHENYL SULFONE: Lacks the piperazine and furan rings, reducing its potential for complex interactions.
Uniqueness
{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-3-8-16(24-13)17(20)18-9-11-19(12-10-18)25(21,22)15-6-4-14(23-2)5-7-15/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLPIVSWADFDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[2-(2-isopropylphenoxy)ethyl]amino}carbonothioyl)nicotinamide](/img/structure/B4629593.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4629605.png)
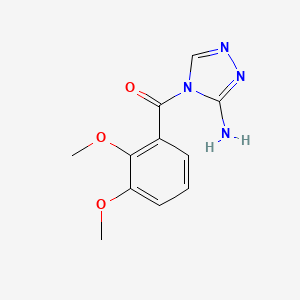
![4-[(dimethylamino)sulfonyl]-N-(5,7,8-trimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide](/img/structure/B4629615.png)
![ETHYL 2-[(2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4629621.png)
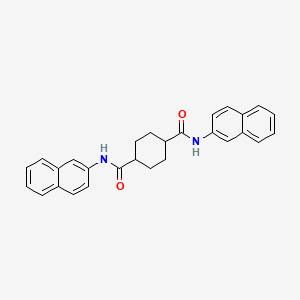
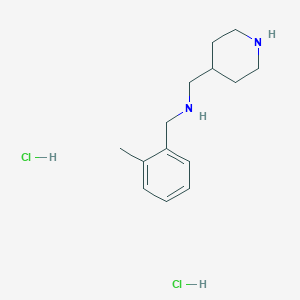
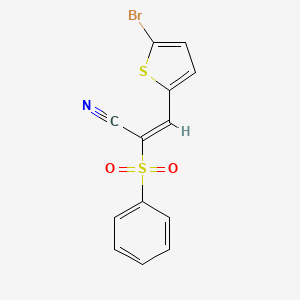
![N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride](/img/structure/B4629666.png)
![N-cyclopropyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629671.png)
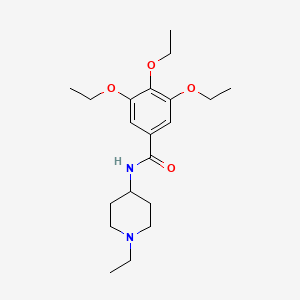
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4629685.png)
